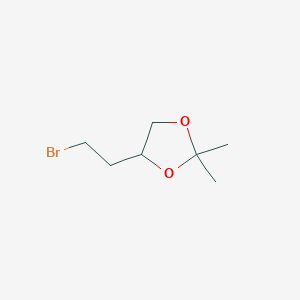
4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
Cat. No. B1282321
Key on ui cas rn:
89942-18-7
M. Wt: 209.08 g/mol
InChI Key: SCINDQADIBQHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187748B2
Procedure details


Magnesium bromide etherate (40 g, 130 mmol) and a stir bar were added to a 2000 mL round bottom flask and flushed with nitrogen. A solution of 4-(2-methanesulfonylethyl)-2,2-dimethyl-1,3-dioxolane (I) (17.5 g, 78 mmol) in anhydrous diethyl ether (900 mL) was added via canulla, and the suspension stirred overnight. The ether was first decanted into a beaker. Water (200 mL) and ether (300 mL) were added to the precipitate and stirred for 5 minutes. The precipitate was dissolved, and the ether phase was then collected and added to the ether solution from the reaction. The organic phase was then washed, concentrated to about 500 mL, washed with water, dried over anhydrous Mg2SO4, filtered, and concentrated to yield a yellow oil (16.0 g). This was purified by flash chromatography to yield 10.6 g of product (50.7 mmol, 65%).

Name
4-(2-methanesulfonylethyl)-2,2-dimethyl-1,3-dioxolane
Quantity
17.5 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[Br-:1].[Mg+2].[Br-].CS([CH2:8][CH2:9][CH:10]1[CH2:14][O:13][C:12]([CH3:16])([CH3:15])[O:11]1)(=O)=O>C(OCC)C>[Br:1][CH2:8][CH2:9][CH:10]1[CH2:14][O:13][C:12]([CH3:16])([CH3:15])[O:11]1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Mg+2].[Br-]
|
Step Two
|
Name
|
4-(2-methanesulfonylethyl)-2,2-dimethyl-1,3-dioxolane
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)CCC1OC(OC1)(C)C
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the suspension stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether was first decanted into a beaker
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (200 mL) and ether (300 mL) were added to the precipitate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 5 minutes
|
|
Duration
|
5 min
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The precipitate was dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether phase was then collected
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the ether solution from the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was then washed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to about 500 mL
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Mg2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCC1OC(OC1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
